molecular formula C31H32N3O3P B15213946 Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate

Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate

Cat. No.: B15213946
M. Wt: 525.6 g/mol
InChI Key: MRNFSFTVCAYISC-ACXLUSPBSA-N
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Description

Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that features a quinoline ring, a quinuclidine moiety, and a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Quinuclidine Moiety: The quinuclidine structure is introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the quinoline derivative.

    Vinylation: The vinyl group is added through a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.

    Phosphoramidation: The final step involves the reaction of the intermediate with diphenylphosphoramidic chloride under basic conditions to form the desired phosphoramidate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinuclidine moiety, converting it to a more saturated form.

    Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, where the diphenylphosphoramidate can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated quinuclidine derivatives.

    Substitution: Various substituted phosphoramidates depending on the nucleophile used.

Scientific Research Applications

Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.

    Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits key metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its combination of a quinoline ring, a quinuclidine moiety, and a phosphoramidate group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C31H32N3O3P

Molecular Weight

525.6 g/mol

IUPAC Name

(1S)-N-diphenoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine

InChI

InChI=1S/C31H32N3O3P/c1-2-23-22-34-20-18-24(23)21-30(34)31(28-17-19-32-29-16-10-9-15-27(28)29)33-38(35,36-25-11-5-3-6-12-25)37-26-13-7-4-8-14-26/h2-17,19,23-24,30-31H,1,18,20-22H2,(H,33,35)/t23?,24?,30?,31-/m0/s1

InChI Key

MRNFSFTVCAYISC-ACXLUSPBSA-N

Isomeric SMILES

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

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